3-Amino-2-naphthoic acid
Overview
Description
3-Amino-2-naphthoic acid is an organic compound with the chemical formula C11H9NO2. It is a derivative of naphthalene and contains both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound appears as a white to yellow crystalline solid and has limited solubility in water but dissolves well in organic solvents .
Mechanism of Action
Target of Action
The primary target of 3-Amino-2-naphthoic acid is the cyanate anion (CNO−) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease .
Mode of Action
This compound has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion . Upon the addition of sodium cyanate, the weak-fluorescent this compound reacts with CNO−, triggering an intense emission of green fluorescence . This fluorescence enhancement shows a good linear relationship with CNO− concentrations ranging from 0.5 to 200 μM .
Biochemical Pathways
The cyanate anion is formed spontaneously within cells from urea and carbamylation . Carbamylation has been held responsible for post-translational protein modifications that are involved in atherogenesis and other functional changes . Thus, the level of cyanate anion is related to some diseases .
Pharmacokinetics
It exhibits both acidic and weak basic properties .
Result of Action
The interaction between the this compound probe and CNO− triggers a significant increase in green fluorescence emission, with up to a 9-fold enhancement observed . This fluorescence enhancement is used to detect the presence of the cyanate anion, a biomarker for certain diseases such as chronic kidney disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound should be handled with care due to potential health risks such as skin and eye irritation, respiratory problems, and toxicity if ingested .
Biochemical Analysis
Biochemical Properties
3-Amino-2-naphthoic acid exhibits both acidic and weak basic properties . It serves as a key building block in the synthesis of novel heterocyclic compounds, including pyridines and quinolines . Additionally, it has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-), which is a biomarker for certain diseases such as chronic kidney disease .
Cellular Effects
It is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) . It is also known to react with the cyanate anion (CNO-), triggering a significant increase in green fluorescence emission .
Molecular Mechanism
The molecular mechanism of this compound is not completely understood. It is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) . Upon the addition of sodium cyanate, the weak-fluorescent this compound could react with CNO-, which triggers intense emission of green fluorescence .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits weak fluorescence until it reacts with CNO-, upon which it triggers a significant increase in green fluorescence emission .
Metabolic Pathways
It is known to play a role in the synthesis of fluorescent dyes .
Transport and Distribution
It is known that the compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .
Subcellular Localization
Given its role in the synthesis of fluorescent dyes, it may be localized in areas of the cell where these dyes are produced or utilized .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-naphthoic acid can be synthesized from 3-hydroxy-2-naphthoic acid. The process involves the use of ammonia and zinc chloride in a high-pressure reactor. The mixture is heated to 195°C for 36 hours under a pressure of 2.7 MPa. After cooling to room temperature, concentrated hydrochloric acid is added, and the mixture is boiled for 30 minutes before filtration .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2-naphthoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, such as 3-amino-2-naphthalenemethanol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: 3-Nitro-2-naphthoic acid.
Reduction: 3-Amino-2-naphthalenemethanol.
Substitution: Various substituted naphthoic acids depending on the reagents used.
Scientific Research Applications
3-Amino-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of dyes and pigments due to its aromatic structure.
Medicine: Its derivatives are explored for potential therapeutic applications, including enzyme inhibition.
Industry: It serves as an intermediate in the production of more complex organic compounds and materials.
Comparison with Similar Compounds
- 2-Amino-3-carboxynaphthalene
- 2-Aminonaphthalene-3-carboxylic acid
- 3-Amino-2-naphthalenecarboxylic acid
- Beta-Naphthylamine-3-carboxylic acid
Comparison: 3-Amino-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its ability to act as a fluorescence probe for cyanate anion detection sets it apart from other similar compounds.
Properties
IUPAC Name |
3-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOLBNQYFRSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064066 | |
Record name | 3-Amino-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-52-4 | |
Record name | 3-Amino-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Amino-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-2-NAPHTHOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37061 | |
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Record name | 2-Naphthalenecarboxylic acid, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-Amino-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-2-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV5Z0PHL5D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the applications of 3-Amino-2-naphthoic acid in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including:
- Benzo[g]quinoline derivatives: [] Researchers have explored its use in the synthesis of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline derivatives. While direct cyanoethylation or carboxyethylation of this compound proved unsuccessful, its derivative, 1-chloro-2-naphthylamine, was explored as a potential starting material. []
- Condensed pyrimidines: [] This compound reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives, which were further evaluated for their anti-inflammatory and analgesic properties. []
- 1,3-Thiazine-2,4-dithiones (trithioisatoic anhydrides): [] A one-pot synthesis method utilizes this compound and carbon disulfide to directly form 2H-naphtho[2,3-d][1,3]thiazine-2,4(1H)-dithione. This method highlights the role of carbon disulfide as both a reactant and thionation agent. []
- Linear Tröger's base analogs: [] Researchers successfully synthesized a linear Tröger's base derived from naphthalene, 7H-15H-6,14-methanodinaphtho[2,3-b:2′,3′-f][1,5]diazocine, using this compound as the starting material in a four-step synthesis. []
- Carbazole fused benzoquinolines and pyridocarbazoles: [] Studies demonstrate the use of this compound in efficiently synthesizing carbazole-fused benzoquinolines and pyridocarbazoles. []
Q2: How is this compound used in analytical chemistry?
A2: this compound has proven to be a valuable tool in analytical chemistry, particularly in the following applications:
- Internal Standard in UPLC-MS/MS: [] It serves as an internal standard in a validated UPLC-MS/MS method for the simultaneous quantification of the anticonvulsants levetiracetam and gabapentin in plasma. []
- Marker in Honey Analysis: [] Targeted metabolomics studies using UPLC-MS/MS identified this compound as a potential marker for differentiating honey produced by Apis cerana cerana Fabricius from Apis mellifera ligustica Spinola. This compound was found in higher amounts in honey from Apis cerana cerana. []
Q3: Has this compound been detected in biological systems?
A3: Yes, this compound has been observed in biological samples.
- Urinary Metabolite in Toxicity Studies: [] Researchers investigating the biochemical effects of mercuric chloride in rats using 1H NMR and HPLC-TOF/MS found an increase in the urinary excretion of an ion with m/z 188, tentatively identified as this compound, after mercuric chloride administration. This suggests a potential link between the compound and mercuric chloride toxicity. []
- Rhizospheric Soil Metabolite: [] In studies on the impact of continuous cucumber cultivation on soil, this compound was among the identified metabolites in rhizospheric soil. Its concentration initially increased and then decreased with prolonged cucumber cropping, suggesting an association with fatty acid metabolism and amino acid biosynthesis in the rhizosphere. []
- Plant Metabolite: [] An integrated physiological and metabolomic analysis of Quercus mongolica leaves revealed an increase in this compound content during both early and late senescence stages. This suggests a potential role for the compound in the plant's response to senescence. []
Q4: Can you describe the synthesis of this compound?
A4: this compound can be synthesized from readily available starting materials through different approaches:
- From 3-hydroxy-2-naphthoic acid: [] This method details a procedure using 167g of 3-hydroxy-2-naphthoic acid (0.89 mole) as the reactant to produce this compound. []
- As a precursor to other compounds: this compound can be further derivatized: [] It can be reacted with butyl isocyanate to produce methyl 3-(N-bromoacetylamino)-2-naphthoate through a two-step synthesis involving the intermediate methyl 3-amino-2-naphthoate. []
Q5: Are there any known biological targets or mechanisms of action for this compound?
A5: While research has identified this compound in various biological contexts, including its presence in urine [], rhizospheric soil [], and plant leaves [], its specific biological targets and mechanisms of action remain largely unexplored. Further research is needed to elucidate its potential roles and interactions within biological systems.
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